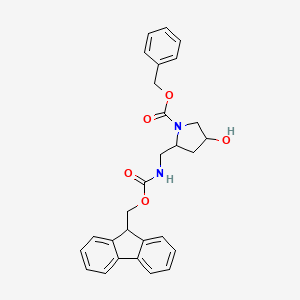
(2S,4S)-benzyl2-((((9H-fluoren-9-yl)methoxy)carbonylamino)methyl)-4-hydroxypyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-benzyl2-((((9H-fluoren-9-yl)methoxy)carbonylamino)methyl)-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a benzyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and a hydroxyl group. This compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-benzyl2-((((9H-fluoren-9-yl)methoxy)carbonylamino)methyl)-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base such as triethylamine.
Benzylation: The benzyl group is introduced via a benzyl halide in the presence of a base.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated peptide synthesizers may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Bases: Triethylamine, sodium hydroxide
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of various substituted derivatives
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of peptides due to its protective groups.
Organic Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Protein Engineering: Utilized in the modification of proteins and peptides for research purposes.
Medicine
Drug Development: Investigated for potential therapeutic applications due to its structural features.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through its functional groups. The Fmoc group acts as a protective group in peptide synthesis, preventing unwanted reactions at specific sites. The benzyl group can participate in various chemical reactions, adding versatility to the compound. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-benzoylpyrrolidine-2-carboxylic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(((tert-butoxycarbonyl)amino)methyl)pyrrolidine-2-carboxylic acid
Uniqueness
- Protective Groups : The presence of both Fmoc and benzyl groups makes it particularly useful in peptide synthesis.
- Functional Groups : The combination of hydroxyl, benzyl, and Fmoc groups provides a unique set of reactivity and applications.
This compound’s unique combination of functional groups and protective groups makes it a valuable tool in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C28H28N2O5 |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
benzyl 2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C28H28N2O5/c31-21-14-20(30(16-21)28(33)35-17-19-8-2-1-3-9-19)15-29-27(32)34-18-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-13,20-21,26,31H,14-18H2,(H,29,32) |
InChI Key |
MZWOXWRPQLEHGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



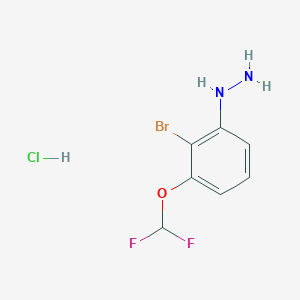
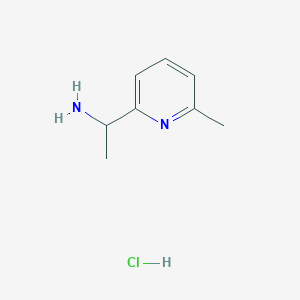
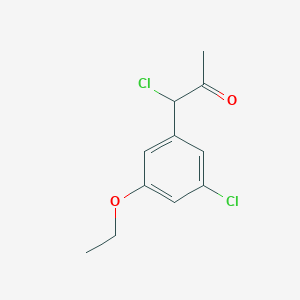
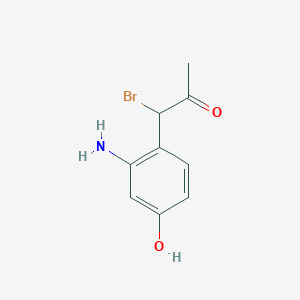

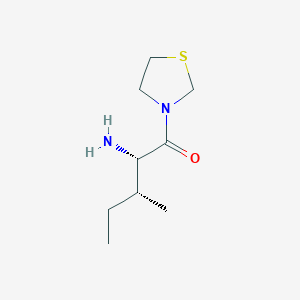

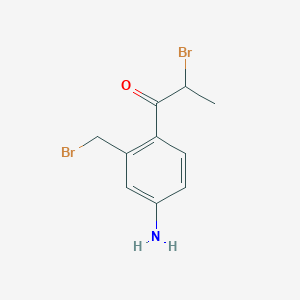
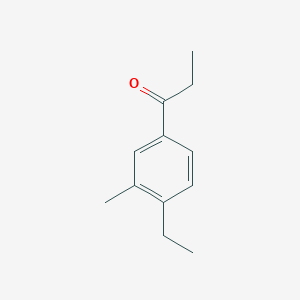
![Dimethyl (7-methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14055199.png)
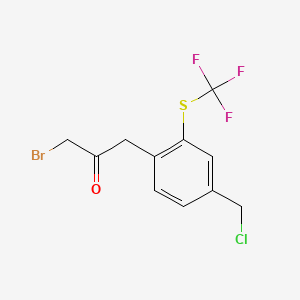
![2,5-Diazabicyclo[2.2.1]heptane, (1R)-](/img/structure/B14055211.png)

